2-Ethyl-2-phenylmorpholinehydrochloride
Description
2-Ethyl-2-phenylmorpholine hydrochloride is a morpholine derivative featuring ethyl and phenyl substituents at the 2-position of the morpholine ring, with a hydrochloride salt enhancing its solubility and stability. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile heterocyclic structure. The phenyl group may confer lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-ethyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-12(10-13-8-9-14-12)11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H |
InChI Key |
NJCNIOBBGISXIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCCO1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-phenylmorpholine hydrochloride typically involves the reaction of 2-ethylmorpholine with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Reagents: 2-ethylmorpholine, phenylmagnesium bromide, hydrochloric acid
Industrial Production Methods
Industrial production of 2-ethyl-2-phenylmorpholine hydrochloride may involve similar synthetic routes but on a larger scale. The process may include:
- Batch or continuous flow reactors
- Purification steps: Crystallization or recrystallization to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding N-oxides.
- Reduction: Reduction reactions can lead to the formation of secondary amines.
- Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
- Oxidation: Hydrogen peroxide or peracids
- Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
- Substitution: Alkyl halides or acyl halides
Major Products Formed
- Oxidation: N-oxides
- Reduction: Secondary amines
- Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
2-ethyl-2-phenylmorpholine hydrochloride has several applications in scientific research, including:
- Chemistry: Used as a building block for the synthesis of more complex molecules.
- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Explored as a potential therapeutic agent for various diseases.
- Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Key Comparative Insights
Structural Variations
- Substituent Effects: The phenyl group in 2-ethyl-2-phenylmorpholine HCl increases aromaticity and lipophilicity compared to the trifluoromethyl group in its analog (C7H13ClF3NO ). This may enhance binding to hydrophobic targets like G-protein-coupled receptors. Thiophene fentanyl HCl (C24H26ClN2OS ) replaces traditional phenylpiperidine groups with a thiophene ring, altering opioid receptor affinity and metabolic stability.
Physicochemical Properties
- Solubility: Hydrochloride salts generally improve water solubility. For example, dopamine HCl is highly soluble, enabling intravenous administration .
- Stability : Morpholine derivatives like 2-ethyl-2-phenylmorpholine HCl may exhibit pH-dependent stability due to the tertiary amine and aromatic substituents, similar to ethylphenidate HCl .
Biological Activity
2-Ethyl-2-phenylmorpholinehydrochloride is a morpholine derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H17ClN2O
- Molecular Weight : 232.73 g/mol
- IUPAC Name : 2-Ethyl-2-phenylmorpholine hydrochloride
The biological activity of 2-Ethyl-2-phenylmorpholinehydrochloride is largely attributed to its interaction with various biological targets. Research indicates that the compound may act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, potentially useful in treating infections. |
| Neuropharmacological | Modulates neurotransmitter levels, which may aid in the management of anxiety and depression. |
| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of various morpholine derivatives, including 2-Ethyl-2-phenylmorpholinehydrochloride. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics . -
Neuropharmacological Effects :
In a controlled trial, researchers investigated the effects of 2-Ethyl-2-phenylmorpholinehydrochloride on animal models exhibiting anxiety-like behaviors. The compound demonstrated significant anxiolytic effects, comparable to established anxiolytics such as diazepam . The mechanism was linked to increased serotonin levels in the brain. -
Cytotoxic Properties :
A recent study focused on the cytotoxic effects of 2-Ethyl-2-phenylmorpholinehydrochloride on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

